molecular formula C25H25FN2O3 B5218212 N-[4-(2-fluorophenoxy)phenyl]-1-(4-hydroxybenzyl)-4-piperidinecarboxamide

N-[4-(2-fluorophenoxy)phenyl]-1-(4-hydroxybenzyl)-4-piperidinecarboxamide

Cat. No. B5218212
M. Wt: 420.5 g/mol
InChI Key: OKWWUENATXPHKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(2-fluorophenoxy)phenyl]-1-(4-hydroxybenzyl)-4-piperidinecarboxamide, commonly known as 'FPhP', is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. FPhP belongs to the class of compounds known as piperidinecarboxamides and has been found to exhibit promising therapeutic properties.

Mechanism of Action

The mechanism of action of FPhP involves the inhibition of the NF-κB pathway, which is a key regulator of inflammation. FPhP has been found to inhibit the phosphorylation of IκBα, which leads to the inhibition of NF-κB activation. This results in the downregulation of pro-inflammatory cytokines and the attenuation of inflammation.
Biochemical and Physiological Effects:
FPhP has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the production of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. FPhP has also been found to regulate the expression of genes involved in apoptosis and cell proliferation.

Advantages and Limitations for Lab Experiments

One of the advantages of using FPhP in lab experiments is its potent anti-inflammatory properties, which make it an ideal candidate for studying the mechanisms of inflammation. However, one of the limitations of using FPhP is its relatively low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on FPhP. One area of interest is the development of FPhP-based drugs for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another area of interest is the use of FPhP as a potential anticancer agent, particularly in the treatment of breast cancer and lung cancer. Additionally, further research is needed to elucidate the mechanisms underlying the biochemical and physiological effects of FPhP.

Synthesis Methods

The synthesis of FPhP involves a multistep process that includes the reaction of 4-fluoroaniline with 2-fluorophenol to form 4-(2-fluorophenoxy)aniline. This intermediate is then reacted with 4-hydroxybenzaldehyde to form the Schiff base, which is reduced with sodium borohydride to yield FPhP.

Scientific Research Applications

FPhP has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent anti-inflammatory properties and has been shown to inhibit the production of pro-inflammatory cytokines. FPhP has also been found to exhibit anticancer properties and has been shown to induce apoptosis in cancer cells.

properties

IUPAC Name

N-[4-(2-fluorophenoxy)phenyl]-1-[(4-hydroxyphenyl)methyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25FN2O3/c26-23-3-1-2-4-24(23)31-22-11-7-20(8-12-22)27-25(30)19-13-15-28(16-14-19)17-18-5-9-21(29)10-6-18/h1-12,19,29H,13-17H2,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKWWUENATXPHKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3F)CC4=CC=C(C=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(2-fluorophenoxy)phenyl]-1-(4-hydroxybenzyl)-4-piperidinecarboxamide

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